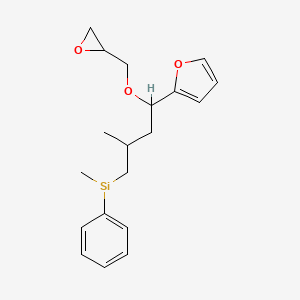
N-(2H-1,3-Benzodioxol-5-yl)-6-methoxypyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-1,3-Benzodioxol-5-yl)-6-methoxypyridazin-3-amine is a synthetic organic compound that belongs to the class of benzodioxole derivatives. This compound is characterized by the presence of a benzodioxole ring fused to a pyridazine ring, with an amine group at the 3-position and a methoxy group at the 6-position. It is of interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-Benzodioxol-5-yl)-6-methoxypyridazin-3-amine typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the reaction of hydrazine with a suitable dicarbonyl compound.
Coupling of Benzodioxole and Pyridazine Rings: The benzodioxole and pyridazine rings are coupled through a nucleophilic substitution reaction, where the amine group of the pyridazine ring reacts with a suitable leaving group on the benzodioxole ring.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the hydroxyl group on the benzodioxole ring using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-Benzodioxol-5-yl)-6-methoxypyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
N-(2H-1,3-Benzodioxol-5-yl)-6-methoxypyridazin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, particularly in oncology and neurology.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2H-1,3-Benzodioxol-5-yl)-6-methoxypyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-Benzodioxol-5-yl)-4-thieno[3,2-d]pyrimidin-4-ylpiperazine-1-carboxamide: Another benzodioxole derivative with potential antitumor activity.
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide: A compound with a similar benzodioxole structure.
Uniqueness
N-(2H-1,3-Benzodioxol-5-yl)-6-methoxypyridazin-3-amine is unique due to the presence of both a methoxy group and an amine group on the pyridazine ring, which may confer distinct biological activities and chemical reactivity compared to other benzodioxole derivatives.
Properties
CAS No. |
61472-01-3 |
|---|---|
Molecular Formula |
C12H11N3O3 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-methoxypyridazin-3-amine |
InChI |
InChI=1S/C12H11N3O3/c1-16-12-5-4-11(14-15-12)13-8-2-3-9-10(6-8)18-7-17-9/h2-6H,7H2,1H3,(H,13,14) |
InChI Key |
ORTAVVRKZITYAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydroxy-4-[methoxy(diphenyl)methyl]oxolan-2-one](/img/structure/B14578005.png)
![1-(4-Fluorophenyl)-4-iodobicyclo[2.2.2]octane](/img/structure/B14578006.png)

![Dimethyl {2-[(propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonate](/img/structure/B14578017.png)
![[(2R,5S)-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]methanol](/img/structure/B14578019.png)


![1-[1-Chloro-2-(4-methylphenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14578031.png)


![1-[4-(1-Hydroxypropan-2-yl)phenyl]-2-methylpropan-1-one](/img/structure/B14578053.png)
![3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B14578054.png)


